Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
Molecular Formula |
C15H11Cl2N3O2 |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-2-22-15(21)11-8-18-20-13(17)7-12(19-14(11)20)9-3-5-10(16)6-4-9/h3-8H,2H2,1H3 |
InChI Key |
LOYRBZSGKNJUTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Methodology
A widely used method involves a one-pot cyclization reaction between 5-amino-1H-pyrazoles and β-dicarbonyl compounds or enaminones to form the pyrazolo[1,5-a]pyrimidine core. This reaction typically proceeds under oxidative conditions using potassium persulfate (K2S2O8) as the oxidant and sodium halides (e.g., NaCl) as halogen sources to introduce the chloro substituents.
-
- Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Temperature: Mild heating (often 80–120°C)
- Time: 1–4 hours, sometimes assisted by microwave irradiation
- Atmosphere: Inert or open air depending on the protocol
Mechanism:
The amino group of the pyrazole condenses with the β-dicarbonyl compound to form the fused heterocyclic system. Subsequent oxidative halogenation introduces chlorine atoms regioselectively at the 7-position on the pyrimidine ring.-
- High regioselectivity for halogenation
- Operational simplicity and one-pot synthesis
- Good to excellent yields (typically 70–95%)
- Compatibility with various substituents on the pyrazole and phenyl rings
Halogenation of Preformed Pyrazolo[1,5-a]pyrimidine Esters
Another approach starts from ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate or related esters, which undergo further halogenation and substitution reactions to introduce the 7-chloro and 5-(4-chlorophenyl) groups.
-
- Halogen source: Potassium fluoride or sodium chloride
- Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile
- Temperature: Elevated temperatures (60–180°C)
- Time: 1–15 hours depending on the reaction step
- Base: N-ethyl-N,N-diisopropylamine or similar organic bases
Example Procedure:
A mixture of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate and 4-chlorophenyl derivatives is heated with potassium fluoride in DMSO at 180°C for 2 hours to effect substitution and halogenation. The reaction mixture is then worked up by partitioning between water and ethyl acetate, followed by purification via column chromatography.-
- High yields reported, e.g., 98% for substitution reactions under optimized conditions
- Moderate to high yields (79–91%) for related substitution and halogenation steps
Microwave-Assisted and Solvent-Free Cyclization
Recent advances include the use of microwave irradiation under solvent-free conditions to accelerate the cyclization and halogenation steps. This method can reduce reaction times from hours to minutes and improve yields.
-
- Microwave irradiation at controlled power and temperature
- No solvent or minimal solvent use
- Reaction times as short as 4 minutes
- High atom economy and eco-friendly profile
-
- Near-quantitative yields
- Reduced purification steps
- Enhanced regioselectivity
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of amino pyrazoles with β-dicarbonyls + K2S2O8 + NaCl | DMSO or DMF, K2S2O8, NaCl | 80–120°C | 1–4 hours | 70–95 | One-pot, regioselective halogenation |
| Substitution with potassium fluoride | Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate + KF | 180°C | 2 hours | 98 | High yield, DMSO solvent |
| Substitution with diisopropylamine base | Butan-1-ol, N-ethyl-N,N-diisopropylamine | 100°C | 15 hours | 79.7 | Moderate yield, organic base used |
| Substitution in acetonitrile with DIPEA | Acetonitrile, DIPEA, inert atmosphere | 60°C | 1 hour | 91 | Mild conditions, high yield |
| Microwave-assisted cyclization | Microwave irradiation, solvent-free | Variable | 4 minutes | ~95–100 | Rapid, eco-friendly, high yield |
- The choice of solvent critically affects the reaction efficiency; DMSO and DMF are preferred for their high boiling points and ability to dissolve reagents and oxidants effectively.
- Potassium persulfate is an effective oxidant for the cyclization and halogenation steps, enabling mild reaction conditions and high selectivity.
- Microwave irradiation significantly reduces reaction times and improves atom economy, making the process more sustainable.
- Organic bases such as N-ethyl-N,N-diisopropylamine facilitate substitution reactions by deprotonating intermediates and stabilizing transition states.
- The presence of chlorine substituents on both the pyrimidine ring and phenyl group enhances the compound's biological activity and affects the reactivity during synthesis.
The preparation of ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is efficiently achieved through cyclization of amino pyrazoles with β-dicarbonyl compounds under oxidative halogenation conditions or via substitution reactions on preformed pyrazolo[1,5-a]pyrimidine esters. Advances in microwave-assisted synthesis and solvent-free methodologies have further optimized the process, offering high yields, regioselectivity, and eco-friendly conditions. These preparation methods provide robust platforms for producing this biologically significant compound for pharmaceutical research and development.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Substituent
The chlorine atom at position 7 of the pyrimidine ring is highly reactive due to electron-withdrawing effects from the adjacent nitrogen atoms. This site undergoes nucleophilic substitution under mild conditions:
-
Amination Reactions :
Reaction with amines like (R)-2-(2,5-difluorophenyl)pyrrolidine in dimethyl sulfoxide (DMSO) at 180°C for 2 hours yields substituted derivatives (e.g., ethyl (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) with up to 98% yield .
Similar reactions in acetonitrile with diisopropylethylamine (DIPEA) at 60°C for 1 hour achieve 91% yield .
| Reaction Partner | Conditions | Yield | Source |
|---|---|---|---|
| (R)-2-(2,5-difluorophenyl)pyrrolidine | DMSO, KF, 180°C, 2h | 98% | |
| (1S,5R)-8-oxa-3-azabicyclo[3.2.1]octane | ACN, DIPEA, 60°C, 1h | 91% |
-
Halogen Exchange :
Sodium halides (NaX) with potassium persulfate (K₂S₂O₈) enable oxidative halogenation, replacing chlorine with bromine or iodine .
Hydrolysis of the Ester Group
The ethyl ester at position 3 is susceptible to hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis :
Treatment with aqueous NaOH or LiOH converts the ester to a carboxylic acid, facilitating further derivatization (e.g., amidation). -
Acidic Hydrolysis :
Concentrated HCl in ethanol at reflux yields the free carboxylic acid, though this method is less common due to potential ring decomposition.
Cyclization and Ring Functionalization
The pyrazolo[1,5-a]pyrimidine scaffold participates in cyclocondensation reactions:
-
With Enaminones :
Reacts with enaminones in glacial acetic acid under reflux to form fused heterocycles (e.g., 4,7-dihydropyrazolo[1,5-a]pyrimidines) . -
With Chalcones :
Three-component reactions with chalcones and sodium halides yield halogenated derivatives (e.g., 3-bromo or 3-iodo analogs) in water using K₂S₂O₈ as an oxidant .
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed cross-coupling:
-
Suzuki Coupling :
Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives, expanding the compound’s aromatic system . -
Buchwald-Hartwig Amination :
Coupling with primary or secondary amines using Pd₂(dba)₃ and Xantphos forms C–N bonds at position 7 .
Regioselectivity in Cyclization
Microwave irradiation enhances regioselectivity during cyclization. For example, reactions with cinnamoyl derivatives under microwave conditions (120°C, 20 minutes) favor 7-aminopyrazolo[1,5-a]pyrimidines over 5-amino isomers .
Stability and Reactivity Trends
-
The electron-withdrawing chloro and phenyl groups increase electrophilicity at position 7, making it the primary site for substitution.
-
The ester group’s stability varies with solvent polarity; polar aprotic solvents (e.g., DMSO) accelerate hydrolysis.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Position 5 and 7 Substitutions
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 940284-55-9):
- Substitutions: Chlorine at positions 5 and 7.
- Key Differences: The dichloro substitution enhances electrophilicity but may reduce selectivity compared to the target compound’s 4-chlorophenyl group at position 5, which introduces steric bulk and aromatic interactions .
- Application: Used as intermediates in kinase inhibitor synthesis .
- Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 514799-10-1): Substitutions: Trifluoromethyl at position 7. SAR Insight: Fluorinated groups are favored in optimizing pharmacokinetic profiles .
Position 6 Modifications
- Ethyl 6-amino-5,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (3ah): Substitutions: Amino group at position 6, dual 4-chlorophenyl groups at positions 5 and 7. Key Differences: The amino group enhances solubility and hydrogen-bonding capacity, which may improve target engagement compared to the non-amino target compound . Activity: Demonstrated high yield (92%) and stability, suggesting utility in lead optimization .
Ester vs. Amide Derivatives
Ethyl 7-(trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (Compound 9):
- Substitutions: Trifluoromethylphenyl at position 7.
- Key Findings: The ester group in this derivative was replaced with amides in SAR studies to address metabolic instability, resulting in improved microsomal stability and potency .
- Comparison: The target compound’s ester may face similar instability but could be advantageous in prodrug designs for controlled release .
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 514799-10-1):
Stability and Reactivity
- Hydrolysis Susceptibility: Ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate undergoes rapid decarboxylation under acidic or alkaline conditions, limiting its utility . The target compound’s 4-chlorophenyl group may sterically hinder ester hydrolysis, offering relative stability compared to simpler esters .
Biological Activity
Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₁₀H₈ClN₃O₂
- Molecular Weight : 239.66 g/mol
- CAS Number : 58347-48-1
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. The compound has been identified as an inhibitor of Trk kinases, which are implicated in several diseases, including cancers and neurodegenerative disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have demonstrated significant antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Efficacy
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| This compound | 0.5 | 42.49 |
| Control (Ningnanmycin) | 0.5 | 54.51 |
The above table summarizes the inhibition rates observed for this compound compared to a standard antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects. Research indicates that pyrazolo[1,5-a]pyrimidines can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Case Study: COX Inhibition
A study evaluating various pyrazolo derivatives reported that some compounds exhibited IC50 values significantly lower than standard anti-inflammatory drugs like celecoxib. For instance, one derivative showed an IC50 of 0.01 μM against COX-2 .
Antiviral Activity
This compound has also been investigated for its antiviral properties. It has demonstrated efficacy against viruses such as Zika and Dengue virus with effective concentrations (EC50) in the low micromolar range .
Table 2: Antiviral Efficacy
| Virus | EC50 (μM) | SI (Selectivity Index) |
|---|---|---|
| Zika Virus | 2.4 | >10 |
| Dengue Virus | 1.4 | >15 |
These findings suggest that the compound may be a viable candidate for further development as an antiviral agent .
Q & A
Q. What are the established synthetic routes for Ethyl 7-chloro-5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and what yields are typically achieved?
The compound is synthesized via condensation reactions between 5-aminopyrazole derivatives and β-keto esters. For example, refluxing 5-amino-3-(4-chlorophenyl)pyrazole with ethyl 2,4-dioxopentanoate in ethanol produces the pyrazolo[1,5-a]pyrimidine core. Subsequent chlorination at position 7 using phosphorus oxychloride (POCl₃) yields the final product. Typical yields range from 62% to 70%, depending on reaction conditions and purification methods (e.g., column chromatography or recrystallization from ethanol/cyclohexane) .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl carbons (δ 165–170 ppm). Discrepancies in chemical shifts should be cross-validated with literature data .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) should match the calculated molecular weight (e.g., C₁₄H₁₀Cl₂N₃O₂: 329.03 g/mol).
- X-ray Diffraction : Single-crystal analysis confirms planarity of the fused pyrazole-pyrimidine ring system and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields and purity during derivatization of the pyrazolo[1,5-a]pyrimidine core?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or pyridine) enhance nucleophilic substitution at the ester or cyano groups .
- Catalysis : Use of NaH or K₂CO₃ accelerates reactions, but may require strict moisture control.
- Purification : Gradient column chromatography (e.g., petroleum ether/ethyl acetate mixtures) resolves structural isomers, which are common due to the compound’s symmetry .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (NMR/X-ray) for halogenated pyrazolo[1,5-a]pyrimidines?
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals and X-ray crystallography to confirm bond lengths/angles. For example, deviations in Cl–C bond lengths (>1.72 Å) may indicate steric strain .
- DFT Refinement : Adjust computational models by including solvent effects or dispersion corrections to better match observed NMR chemical shifts .
Q. How do substituents at the 5-(4-chlorophenyl) and 7-chloro positions influence intermolecular interactions in crystallography?
The 4-chlorophenyl group introduces steric bulk, reducing π-π stacking distances (3.4–3.6 Å) compared to unsubstituted analogs. The 7-chloro atom participates in weak C–H⋯Cl interactions (3.3–3.5 Å), stabilizing crystal packing. These features are critical for designing materials with tailored solid-state properties .
Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) in bioactivity studies?
- Functionalization : Introduce substituents (e.g., carboxamides, trifluoromethyl groups) at positions 3 or 7 via coupling reactions (e.g., using bis(pentafluorophenyl) carbonate) to modulate electronic properties .
- Bioassay Design : Test derivatives against target enzymes (e.g., HMG-CoA reductase or CRF1) using competitive inhibition assays. Correlate IC₅₀ values with Hammett σ constants or LogP values to quantify electronic/lipophilic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
